molecular formula C10H9NO4 B8407869 7-Methoxy-4-nitro-2,3-dihydroinden-1-one

7-Methoxy-4-nitro-2,3-dihydroinden-1-one

Cat. No. B8407869
M. Wt: 207.18 g/mol
InChI Key: XYCKYRZQZYDNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COc1ccc([N+](=O)[O-])c(CCC(=O)O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:14](=[O:15])[O-:16])[c:7]([CH2:9][CH2:10][C:11](=[O:12])[OH:13])[cH:8]1.[OH2:17]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:14](=[O:15])[O-:16])[c:7]2[c:8]1[C:11](=[O:13])[CH2:10][CH2:9]2

Inputs

Step One
Name
COc1ccc([N+](=O)[O-])c(CCC(=O)O)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1ccc([N+](=O)[O-])c(CCC(=O)O)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
COc1ccc([N+](=O)[O-])c2c1C(=O)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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